molecular formula C12H17N3 B6812549 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane

2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B6812549
M. Wt: 203.28 g/mol
InChI Key: OQJUOLOKSRKVTD-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[221]heptane is a bicyclic compound that features a pyrimidine ring fused to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the bicyclic structure . Another method includes the catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can be further transformed into the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions has also been explored to introduce various functional groups onto the bicyclic framework, enhancing its utility in different applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the pyrimidine ring.

    Substitution: Various substitution reactions can be performed on the pyrimidine ring or the bicyclic framework to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the compound .

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functional groups and overall structure. For example, it may inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . The exact mechanism can vary based on the specific application and modifications made to the compound.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8-5-9(2)14-12(13-8)15-7-10-3-4-11(15)6-10/h5,10-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJUOLOKSRKVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CCC2C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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